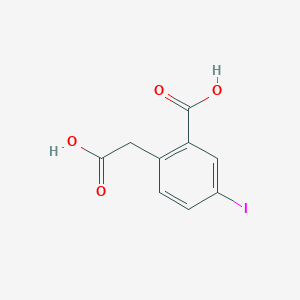

2-(Carboxymethyl)-5-iodobenzoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H7IO4 |

|---|---|

Molecular Weight |

306.05 g/mol |

IUPAC Name |

2-(carboxymethyl)-5-iodobenzoic acid |

InChI |

InChI=1S/C9H7IO4/c10-6-2-1-5(3-8(11)12)7(4-6)9(13)14/h1-2,4H,3H2,(H,11,12)(H,13,14) |

InChI Key |

MLOZRUIGTDCKPA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1I)C(=O)O)CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Carboxymethyl)-5-iodobenzoic Acid: Chemical Properties and Molecular Structure

A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential applications of 2-(Carboxymethyl)-5-iodobenzoic acid.

Introduction

2-(Carboxymethyl)-5-iodobenzoic acid is an aromatic carboxylic acid derivative characterized by a benzoic acid backbone substituted with a carboxymethyl group at the 2-position and an iodine atom at the 5-position. This molecule holds significant interest for the scientific community, particularly in the fields of medicinal chemistry and materials science. The presence of two carboxylic acid moieties and a reactive iodine atom on a rigid benzene ring provides a unique scaffold for the synthesis of more complex molecules and for the investigation of novel chemical properties.

The strategic placement of the functional groups influences the molecule's overall polarity, acidity, and reactivity. The iodine atom, in particular, serves as a versatile handle for various organic transformations, including cross-coupling reactions, which are fundamental in the construction of complex molecular architectures. This guide provides a detailed overview of the known chemical properties, molecular structure, and potential applications of 2-(Carboxymethyl)-5-iodobenzoic acid, offering valuable insights for professionals engaged in research and development.

Molecular Structure and Chemical Properties

The molecular structure of 2-(Carboxymethyl)-5-iodobenzoic acid dictates its chemical behavior. The benzene ring provides a stable, planar core. The two carboxylic acid groups, one directly attached to the ring and the other on the methyl substituent, are acidic and can participate in a variety of reactions, including esterification, amidation, and salt formation. The iodine atom at the 5-position introduces a site for nucleophilic substitution and metal-catalyzed cross-coupling reactions.

Key Physicochemical Properties

| Property | Value (for related compounds) | Source |

| Molecular Formula | C9H7IO4 | N/A |

| Molecular Weight | 306.05 g/mol | N/A |

| Appearance | Expected to be a solid | N/A |

| Melting Point | Varies depending on the specific isomer and substituents. For example, 2-iodobenzoic acid has a melting point of 162 °C. | [1] |

| Solubility | Expected to have some solubility in polar organic solvents and aqueous base. | N/A |

Spectroscopic Characterization

The structural elucidation of 2-(Carboxymethyl)-5-iodobenzoic acid would rely on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methylene protons of the carboxymethyl group, and the acidic protons of the two carboxyl groups. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern on the benzene ring.

-

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments, including the two carbonyl carbons of the carboxylic acids, the aromatic carbons, and the methylene carbon.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong, broad absorption bands in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the hydrogen-bonded carboxylic acid dimers.[2] A strong, sharp absorption band around 1700 cm⁻¹ would indicate the C=O stretching of the carbonyl groups.[2][3]

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information.[4][5]

Synthesis and Reactivity

While a specific, documented synthesis for 2-(Carboxymethyl)-5-iodobenzoic acid is not widely reported, a plausible synthetic route could be envisioned starting from commercially available precursors. For instance, one could potentially start with an appropriately substituted toluene derivative and perform a series of reactions including iodination, oxidation of the methyl group to a carboxylic acid, and introduction of the carboxymethyl group.

The reactivity of 2-(Carboxymethyl)-5-iodobenzoic acid is governed by its functional groups:

-

Carboxylic Acids: Both carboxyl groups can undergo typical reactions such as esterification, conversion to acid chlorides, and amidation. The relative reactivity of the two carboxyl groups might differ due to their electronic and steric environments.

-

Iodine Atom: The iodine atom is a key functional group for further molecular elaboration. It can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings.[6] This reactivity makes 2-(Carboxymethyl)-5-iodobenzoic acid a potentially valuable building block in the synthesis of complex organic molecules.

Potential Applications in Drug Development and Materials Science

The unique structural features of 2-(Carboxymethyl)-5-iodobenzoic acid suggest its potential utility in several areas of research and development.

Medicinal Chemistry

Iodinated aromatic compounds are important scaffolds in drug discovery.[7][8][9] The iodine atom can serve as a handle for the introduction of various functionalities to modulate the pharmacological properties of a lead compound. Furthermore, the di-acid nature of the molecule could be exploited to improve solubility or to target specific biological receptors. The overall structure could serve as a fragment for the design of novel therapeutic agents.

Workflow for Investigating a Novel Iodinated Benzoic Acid Derivative in Drug Discovery

Caption: A logical workflow for the synthesis and evaluation of novel compounds.

Materials Science

The rigid aromatic core and the presence of two carboxylic acid groups make 2-(Carboxymethyl)-5-iodobenzoic acid a potential monomer for the synthesis of novel polymers, such as polyesters and polyamides. The incorporation of the heavy iodine atom could impart unique properties to these materials, such as increased refractive index or enhanced X-ray absorption.

Conclusion

2-(Carboxymethyl)-5-iodobenzoic acid represents a molecule with significant untapped potential. Its unique combination of a di-acid functionality and a reactive iodine atom on a stable aromatic platform makes it an attractive target for synthesis and further investigation. While detailed experimental data for this specific compound is sparse in the public domain, the known chemistry of related iodinated benzoic acids provides a strong foundation for predicting its reactivity and exploring its applications. For researchers in drug discovery and materials science, this molecule offers a versatile scaffold for the creation of novel and functional chemical entities. Further research into the synthesis and characterization of 2-(Carboxymethyl)-5-iodobenzoic acid is warranted to fully unlock its potential.

References

-

PubChem. 2-Iodo-5-methylbenzoic acid. National Center for Biotechnology Information. [Link]

-

Chegg. NMR and IR of 2-iodobenzoic acid? Chegg Inc. [Link]

-

Protheragen. 2-Iodobenzoic Acid: Applications in Medicinal Chemistry and its Preparation Method. [Link]

-

PubChem. 2-Iodobenzoic acid. National Center for Biotechnology Information. [Link]

-

SIELC. Separation of 2-(Acetyloxy)-5-iodobenzoic acid on Newcrom R1 HPLC column. [Link]

-

PrepChem. Synthesis of 2-iodo-5-methyl-benzoic acid. [Link]

-

Togo, H. et al. Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions. Molecules. [Link]

-

HiMedia Laboratories. 2-Iodobenzoic acid. [Link]

-

Montclair State University. Mass Spectra Interpretation: CARBOXYLIC ACIDS. [Link]

- Google Patents. EP3059220A1 - Method of preparing and recovering 2-methyl-5-iodobenzoic acid.

-

Seema Finechem Industries LLP. 5-Iodo-2-Methylbenzoic Acid. [Link]

-

National Institute of Standards and Technology. Benzoic acid, 2-iodo-. NIST Chemistry WebBook. [Link]

-

Zhdankin, V. V. et al. 2-Iodoxybenzoic acid organosulfonates: preparation, X-ray structure and reactivity of new, powerful hypervalent iodine(v) oxidants. Chemical Communications. [Link]

-

European Patent Office. METHOD OF PREPARING AND RECOVERING 2-METHYL-5-IODOBENZOIC ACID. [Link]

-

Organic Syntheses. m-IODOBENZOIC ACID. [Link]

-

Preprints.org. IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. [Link]

-

Wax Studios. Ir Spectrum For Benzoic Acid. [Link]

-

SlideShare. 2-Chloro 5-Iodobenzoic Acid Scaffold in Type 2 Diabetes. [Link]

-

Scribd. 2-Iodobenzoic Acid Properties and Info. [Link]

-

National Institute of Standards and Technology. Benzoic acid, 2-iodo-. NIST Chemistry WebBook. [Link]

-

SpectraBase. 2-Iodobenzoic acid - Optional[1H NMR] - Spectrum. [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. wax-studios.com [wax-studios.com]

- 3. chegg.com [chegg.com]

- 4. chemed.study [chemed.study]

- 5. Benzoic acid, 2-iodo- [webbook.nist.gov]

- 6. 2-Iodobenzoic acid(88-67-5) 1H NMR spectrum [chemicalbook.com]

- 7. 2-Iodobenzoic Acid: Applications in Medicinal Chemistry and its Preparation Method_Chemicalbook [chemicalbook.com]

- 8. calibrechem.com [calibrechem.com]

- 9. 2-Chloro 5-Iodobenzoic Acid Scaffold in Type 2 Diabetes | PPTX [slideshare.net]

pKa values and ionization behavior of 2-(Carboxymethyl)-5-iodobenzoic acid

An In-depth Technical Guide to the pKa Values and Ionization Behavior of 2-(Carboxymethyl)-5-iodobenzoic acid

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: The acid dissociation constant (pKa) is a critical physicochemical parameter that governs the ionization state of a molecule at a given pH. This property profoundly influences a compound's solubility, lipophilicity, membrane permeability, and target binding affinity, making its accurate determination essential in drug discovery and development.[1] This guide provides a comprehensive technical overview of the ionization behavior of 2-(Carboxymethyl)-5-iodobenzoic acid, a dicarboxylic acid of interest in medicinal chemistry. We will explore the theoretical underpinnings of its acidity based on molecular structure, present a detailed, field-proven protocol for its experimental pKa determination via potentiometric titration, and discuss the interpretation of the resulting data. This document is designed to serve as an authoritative resource for scientists seeking to understand and characterize the acid-base properties of this and similar molecules.

Introduction: The Significance of Ionization in Drug Development

2-(Carboxymethyl)-5-iodobenzoic acid is a disubstituted aromatic compound featuring two carboxylic acid functional groups. Its structure makes it a potentially valuable building block in the synthesis of more complex active pharmaceutical ingredients (APIs). The ionization state of any API is a pivotal determinant of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[2] For instance, a drug's charge at the physiological pH of the gut (which varies from ~1.5 to 8.0) will dictate its ability to dissolve and be absorbed into the bloodstream.

As a dicarboxylic acid, 2-(Carboxymethyl)-5-iodobenzoic acid possesses two distinct pKa values, corresponding to the sequential deprotonation of its two acidic protons. A thorough understanding of these pKa values is therefore not a mere academic exercise but a fundamental prerequisite for rational drug design, enabling predictions of:

-

Aqueous Solubility: The ionized form of a molecule is typically more water-soluble than its neutral counterpart.

-

Lipophilicity and Permeability: The neutral form is generally more lipid-soluble and thus better able to permeate biological membranes via passive diffusion.

-

Formulation Strategy: Knowledge of pKa is crucial for developing stable and bioavailable dosage forms.

This guide provides the theoretical framework and practical methodology to fully characterize the ionization behavior of this molecule.

Theoretical Framework: Predicting Ionization Behavior

While direct experimental measurement is the gold standard, a robust theoretical analysis of the molecular structure allows for a strong prediction of a compound's acidic properties.

The Dicarboxylic Acid Nature

Dicarboxylic acids exhibit two distinct ionization constants, pKa1 and pKa2.[3]

-

pKa1: Corresponds to the loss of the first proton from the neutral molecule (H₂A) to form a monoanion (HA⁻).

-

pKa2: Corresponds to the loss of the second proton from the monoanion (HA⁻) to form a dianion (A²⁻).

A key principle is that pKa1 is always lower (more acidic) than pKa2 . After the first proton dissociates, the molecule carries a negative charge. Removing a second, positively charged proton from this negatively charged monoanion is electrostatically unfavorable, requiring more energy and thus occurring at a higher pH.[3][4]

Substituent Effects on Acidity

The acidity of each carboxylic group is modulated by the electronic effects of the other substituents on the benzene ring. The pKa of unsubstituted benzoic acid in water is approximately 4.20.[5][6]

-

Effect of the Iodine Atom: Halogens, including iodine, exert a strong electron-withdrawing inductive effect (-I).[7] This effect pulls electron density away from the carboxylate group, stabilizing the resulting conjugate base (the anion). This stabilization facilitates the release of the proton, thereby increasing the acidity and lowering the pKa value relative to unsubstituted benzoic acid.[2]

-

Effect of the Carboxymethyl Group (-CH₂COOH): This group also influences the acidity of the benzoic acid proton through an electron-withdrawing inductive effect (-I). Consequently, it is expected to increase the acidity of the benzoic acid moiety. Conversely, the benzoate group will influence the acidity of the acetic acid moiety.

Prediction:

-

pKa1: We can predict that the first proton to be lost will be from the benzoic acid group. Its acidity is enhanced by the strong -I effect of the iodine atom and the -I effect of the carboxymethyl group. Therefore, pKa1 is expected to be significantly lower than 4.20 .

-

pKa2: The second proton will be lost from the carboxymethyl group. Its acidity will be influenced by the negatively charged iodobenzoate group. This makes the second deprotonation less favorable. Therefore, pKa2 will be higher than pKa1 .

The following table provides context by comparing the pKa of benzoic acid to related substituted acids.

| Compound | Substituent | pKa Value | Effect on Acidity |

| Benzoic Acid | -H | 4.20[5][6] | Reference |

| 2-Iodobenzoic Acid | -I (ortho) | 2.86 | Increased acidity |

| 3-Iodobenzoic Acid | -I (meta) | 3.86 | Increased acidity |

| 4-Iodobenzoic Acid | -I (para) | 3.99 | Increased acidity |

| Phenylacetic Acid | -CH₂COOH (relative) | 4.31 | Similar to benzoic acid |

Note: pKa values are from various sources and are for illustrative purposes. The exact pKa of 2-Iodobenzoic acid can vary slightly based on experimental conditions.

Experimental Determination by Potentiometric Titration

Potentiometric titration remains the most accurate and reliable method for determining pKa values, especially for novel compounds.[8][9] It directly measures the change in hydrogen ion concentration (pH) as a function of the volume of added titrant.

Principle of the Method

The sample of 2-(Carboxymethyl)-5-iodobenzoic acid (a weak di-protic acid) is dissolved in a suitable solvent (typically water or a co-solvent mixture if solubility is low) and is titrated with a strong base of known concentration, such as sodium hydroxide (NaOH).[10] A pH electrode monitors the solution's pH throughout the titration. The resulting titration curve—a plot of pH versus the volume of NaOH added—shows two distinct buffer regions and two equivalence points. The pKa values are determined from the half-equivalence points, where the pH is equal to the pKa.[10]

Detailed Experimental Protocol

This protocol is designed as a self-validating system, incorporating standard calibrations and controls to ensure data integrity.

3.2.1 Materials and Reagents

-

2-(Carboxymethyl)-5-iodobenzoic acid (high purity)

-

Deionized, CO₂-free water

-

0.1 M Sodium Hydroxide (NaOH), standardized volumetric solution

-

0.1 M Hydrochloric Acid (HCl), standardized volumetric solution

-

Standard pH buffers (e.g., pH 4.01, 7.00, 10.01)

-

Potassium Chloride (KCl) for ionic strength adjustment

3.2.2 Instrumentation

-

Calibrated pH meter with a combination glass electrode, capable of 0.01 pH unit resolution

-

Automated titrator or a manual burette (Class A)

-

Magnetic stirrer and stir bar

-

Temperature probe or water bath to maintain constant temperature (e.g., 25 °C)

3.2.3 Experimental Workflow Diagram

Caption: Workflow for pKa determination by potentiometric titration.

3.2.4 Step-by-Step Procedure

-

Instrument Calibration: Calibrate the pH meter using at least three standard buffers that bracket the expected pKa values (e.g., pH 4.01, 7.00, and 10.01).[10] Ensure the temperature of the buffers and the sample solution is constant.

-

Analyte Preparation: Accurately weigh a sample of 2-(Carboxymethyl)-5-iodobenzoic acid to prepare a solution of known concentration (e.g., 20 mL of a 1 mM solution).[9] To maintain a constant ionic strength, add KCl to a final concentration of 0.15 M.[10]

-

Titration Setup: Place the analyte solution in a jacketed beaker to maintain constant temperature. Begin stirring at a moderate speed. Immerse the calibrated pH electrode and the burette tip into the solution. Purge the solution with nitrogen for 5-10 minutes before and during the titration to eliminate dissolved CO₂, which can interfere with pH readings.[8][10]

-

Titration Execution: Add the standardized 0.1 M NaOH titrant in small, precise increments. Record the pH and total volume of titrant added after each increment, allowing the pH reading to stabilize. Collect more data points in the regions where the pH is changing rapidly (near the equivalence points).

-

Data Analysis:

-

Plot the collected data as pH versus volume of NaOH added to generate the titration curve.

-

To accurately determine the two equivalence points (Vₑ₁ and Vₑ₂), plot the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) of the titration curve. The peaks of the first derivative plot or the zero crossings of the second derivative plot correspond to the equivalence points.

-

The first half-equivalence point occurs at Vₑ₁ / 2. The pH at this volume is pKa1.

-

The second half-equivalence point occurs at (Vₑ₁ + Vₑ₂) / 2. The pH at this volume is pKa2.

-

Alternative Methodologies

While potentiometry is the reference method, other techniques are valuable, particularly in high-throughput screening or for samples with low solubility or purity.

-

UV-Vis Spectrophotometry: This method is applicable if the protonated and deprotonated forms of the molecule have different UV-Vis absorbance spectra.[8] Absorbance is measured at a fixed wavelength across a series of buffers with known pH values. A plot of absorbance vs. pH yields a sigmoidal curve from which the pKa can be determined.[11][12] It requires very little sample but necessitates a UV-active chromophore near the ionizing group.[8]

-

Capillary Electrophoresis (CE): CE separates molecules based on their charge and size. The electrophoretic mobility of an ionizable compound is dependent on its charge, which is a function of pH. By measuring the mobility in different pH buffers, a titration curve can be generated to determine the pKa.[13] This method is powerful as it requires minuscule amounts of sample and can handle impure samples because it is a separation technique.[1][13]

Data Interpretation and Species Distribution

The two pKa values derived from the titration curve define the ionization state of 2-(Carboxymethyl)-5-iodobenzoic acid across the entire pH range.

Ionization Equilibria

The stepwise dissociation can be visualized as follows:

Sources

- 1. analiza.com [analiza.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Dicarboxylic acids have two dissociation constants, one for the initial d.. [askfilo.com]

- 4. quora.com [quora.com]

- 5. Investigating the thermodynamic causes behind the anomalously large shifts in pKa values of benzoic acid-modified graphite and glassy carbon surfaces. | Department of Chemistry [chem.web.ox.ac.uk]

- 6. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]

- 13. Determination of acid dissociation constants by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols for the Scalable Production of High-Purity 2-(Carboxymethyl)-5-iodobenzoic Acid

Abstract

This technical guide provides a comprehensive framework for the scalable synthesis, purification, and analytical characterization of high-purity 2-(Carboxymethyl)-5-iodobenzoic acid. This molecule is a valuable building block in pharmaceutical development, analogous to other functionalized benzoic acids used in medicinal chemistry.[1][2][3] The protocols detailed herein are designed for researchers, chemists, and process development scientists, emphasizing robust, scalable, and verifiable methodologies. The guide explains the fundamental principles behind key process decisions, from regioselective iodination to multi-step purification and rigorous quality control, ensuring a final product that meets stringent purity requirements.

Introduction: Strategic Importance

2-(Carboxymethyl)-5-iodobenzoic acid, also known as 5-iodohomophthalic acid, possesses three key functional groups: two carboxylic acids and an iodine atom. This trifunctional architecture makes it a versatile intermediate for constructing complex molecular scaffolds. The iodine atom, in particular, serves as a crucial handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the introduction of diverse substituents. The carboxylic acid moieties provide sites for amide bond formation or other derivatizations. Achieving high purity (>99.5%) is paramount, as isomeric impurities, such as those arising from non-selective iodination, can introduce significant challenges in downstream applications and lead to difficult-to-remove byproducts in active pharmaceutical ingredient (API) synthesis.

Overall Production Workflow

The production of high-purity 2-(Carboxymethyl)-5-iodobenzoic acid is a multi-stage process that begins with the synthesis from a commercially available precursor, followed by isolation, purification, and comprehensive analysis. Each stage is critical for achieving the desired yield and purity at scale.

Figure 1: Overall workflow for the synthesis and purification of 2-(Carboxymethyl)-5-iodobenzoic acid.

Part I: Scalable Synthesis Protocol

Principle of Synthesis

The synthesis is based on the electrophilic aromatic iodination of 2-(carboxymethyl)benzoic acid. Direct iodination with molecular iodine (I₂) is slow because iodine is the least reactive halogen. Therefore, an oxidizing agent is required to generate a more potent electrophilic iodine species in situ.[4] This protocol adapts a robust method used for the iodination of structurally similar benzoic acids, such as o-toluic acid.[1][5][6]

The key challenge is achieving regioselectivity. The 2-(carboxymethyl)benzoic acid starting material has two deactivating, meta-directing groups. The carboxymethyl group (-CH₂COOH) is less deactivating than the directly-attached carboxyl group (-COOH). Therefore, electrophilic substitution is expected to occur at the positions para or ortho to the carboxymethyl group, and meta to the carboxyl group. The C5 position is para to the -CH₂COOH group and meta to the -COOH group, making it the most electronically favored and sterically accessible site for iodination.

Experimental Protocol: Iodination

Materials:

-

2-(Carboxymethyl)benzoic acid (Homophthalic acid)

-

Iodine (I₂)

-

Potassium persulfate (K₂S₂O₈)

-

Glacial Acetic Acid

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium sulfite (Na₂SO₃)

-

Deionized Water

Procedure:

-

Reaction Setup: In a suitable glass-lined reactor equipped with an overhead stirrer, thermometer, and nitrogen inlet, charge glacial acetic acid (4 L/kg of starting material), water (0.4 L/kg), and concentrated sulfuric acid (0.4 L/kg) under a nitrogen atmosphere.

-

Reagent Charging: To the stirred solvent mixture, add 2-(Carboxymethyl)benzoic acid (1.0 eq), potassium persulfate (1.1 eq), and finally iodine (0.45 eq). The use of slightly substoichiometric iodine helps to minimize the formation of di-iodinated byproducts.[1]

-

Reaction Execution: Slowly heat the reaction mixture to 70-80°C. Maintain this temperature for 4-6 hours. Monitor the reaction progress by HPLC until the starting material is consumed (<2% remaining). The deep purple color of the iodine will fade as it is consumed.

-

Quenching: Cool the reaction mixture to room temperature (15-25°C). In a separate vessel, prepare a 10% (w/v) aqueous solution of sodium sulfite. Slowly add the reaction mixture to the sodium sulfite solution with vigorous stirring to quench any unreacted iodine and persulfate.

-

Crude Product Isolation: The crude product will precipitate upon quenching and dilution. Stir the resulting slurry for 1-2 hours to ensure complete precipitation.

-

Filtration: Collect the crude solid by filtration (e.g., using a Nutsche filter-dryer). Wash the filter cake thoroughly with deionized water until the filtrate is neutral (pH ~7) to remove residual acids and salts.

-

Drying: Dry the crude product under vacuum at 60-70°C to a constant weight. A preliminary HPLC analysis is recommended to assess the crude purity and guide the purification strategy.

Part II: High-Purity Purification

Principle of Purification

Recrystallization is the most effective and scalable method for purifying solid organic compounds like substituted benzoic acids.[7][8] The principle relies on the differential solubility of the desired product and its impurities in a specific solvent system at varying temperatures. An ideal solvent system will dissolve the crude product completely at an elevated temperature but will have very low solubility for the product at low temperatures, while impurities either remain in solution or are removed during a hot filtration step. For iodinated benzoic acid derivatives, a mixture of acetic acid and water has proven highly effective.[1][5][9]

Figure 2: Step-by-step workflow for the recrystallization of 2-(Carboxymethyl)-5-iodobenzoic acid.

Experimental Protocol: Recrystallization

Materials:

-

Crude 2-(Carboxymethyl)-5-iodobenzoic acid

-

Glacial Acetic Acid

-

Deionized Water

Procedure:

-

Solvent Preparation: Prepare a 70% (v/v) acetic acid in water solution.

-

Dissolution: In a clean, appropriately sized reactor, charge the crude product and add the 70% acetic acid/water solvent (approx. 4-5 L per kg of crude material).[5]

-

Heating: Heat the mixture with stirring to 90-100°C until all the solid has completely dissolved. If insoluble particulates are observed, a hot filtration step may be necessary.

-

Crystallization: Turn off the heat and allow the solution to cool slowly and undisturbed to room temperature over several hours. Slow cooling is critical for the formation of large, well-defined crystals, which inherently exclude impurities more effectively.[8]

-

Maximizing Yield: Once the solution has reached room temperature and significant crystal formation is observed, further cool the slurry in an ice-water bath to 0-5°C and hold for at least 1 hour to maximize the product yield.[9]

-

Isolation and Washing: Collect the purified crystals by vacuum filtration. Wash the filter cake sequentially with a small amount of cold 50% acetic acid/water, followed by a thorough wash with ice-cold deionized water to remove any residual acetic acid.[9]

-

Drying: Dry the final product in a vacuum oven at 70-80°C until a constant weight is achieved.

Part III: Quality Control and Purity Assessment

A multi-pronged analytical approach is essential to confirm the identity and purity of the final product. The combination of chromatography, spectroscopy, and physical property measurement provides a self-validating system of analysis.

Analytical Methodologies

| Parameter | Method | Purpose | Typical Specification |

| Purity & Impurity Profile | High-Performance Liquid Chromatography (HPLC) | To quantify the main component and detect/quantify any impurities (e.g., starting material, regioisomers). | > 99.5% by area |

| Structural Confirmation | Nuclear Magnetic Resonance (¹H and ¹³C NMR) | To confirm the chemical structure and regiochemistry of the iodine substituent. | Spectrum conforms to reference |

| Identity & Purity Check | Melting Point | A sharp melting point range is indicative of high purity. | To be determined experimentally |

| Residual Solvents | Gas Chromatography (GC) - Headspace | To quantify residual solvents from the synthesis and purification steps (e.g., acetic acid). | < 5000 ppm (ICH Q3C) |

Protocol: Purity by HPLC

This method is adapted from standard protocols for analyzing benzoic acid derivatives.[10][11]

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

-

Mobile Phase: A gradient of Acetonitrile and Water with 0.1% Phosphoric Acid. The acid in the mobile phase suppresses the ionization of the carboxylic acid groups, leading to better peak shape and retention.[12]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 254 nm.

-

Sample Preparation: Accurately weigh ~10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

Expected NMR Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic downfield singlet (or very broad signal) for the two acidic -COOH protons (typically >10 ppm).[13] The aromatic region should display three distinct signals consistent with a 1,2,4-trisubstituted benzene ring. The singlet for the -CH₂- protons would likely appear in the 3.5-4.0 ppm range.

-

¹³C NMR: The carbon NMR will show two distinct carbonyl carbon signals in the deshielded region (165-180 ppm).[13] The carbon atom bearing the iodine (C-I) will have a characteristic chemical shift, typically in the 90-100 ppm range.[14][15]

References

- European Patent Office. (1991). Method for the purification of benzoic acid - EP 0453022 A2.

- Dynamit Nobel AG. (1978). Process for the purification of benzoic acid - US4092353A.

- Alfa Chemistry.

- Quora. (2022).

- Conover, C. (1928). Purification of benzoic acid and its derivatives - US1686913A.

- SIELC. (2018). Separation of 2-(Acetyloxy)-5-iodobenzoic acid on Newcrom R1 HPLC column. SIELC.

- Unknown. Recrystallization of Benzoic Acid. University of Missouri–St. Louis.

- Wikipedia. (2023). 2-Carboxybenzaldehyde. Wikipedia.

- ChemicalBook. 2-Iodobenzoic acid(88-67-5) 13C NMR spectrum. ChemicalBook.

- Zhejiang Huahai Pharmaceutical Co., Ltd. (2014). Preparation and recovery method of 2-methyl-5-iodobenzoic acid - CN103539662A.

- Zhejiang Huahai Pharmaceutical Co., Ltd. (2016). METHOD OF PREPARING AND RECOVERING 2-METHYL-5-IODOBENZOIC ACID - Patent 3059220.

- Kita, Y. et al. (2021). Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions. MDPI.

- F.I.S.- Fabbrica Italiana Sintetici S.p.A. (2005). PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS - EP1853548 B1.

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-(Benzylcarbamoyl)benzoic Acid. BenchChem.

- Chemia. (2023).

- Tariq, M. et al. (2024). Synthesis of 2-(4-Methyl-Phenoxymethyl) Benzoic Acid; Cresol and its Metal Coordinate Complexes.

- Kaur, H. et al. (2023).

- BenchChem. (2025).

- Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution. Organic Chemistry Portal.

- BenchChem. (2025).

- Havasel, H. et al. (2024). Ortho-iodination of aromatic carboxylic acids in aqueous media.

- Havasel, H. et al. History of ortho-iodination of benzoic acid derivatives at a glance.

- Kataoka, H. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC.

- OHAUS Corporation. Recrystallization of Benzoic Acid.

- ChemicalBook. 2-Amino-5-iodobenzoic acid(5326-47-6) 1H NMR spectrum. ChemicalBook.

- Nippon Shokubai Co., Ltd. (2005). PROCESS FOR PRODUCING 5-IODO-2-METHYLBENZOIC ACID - EP 1642881 B1.

- Anhui Jinmaoyuan Pharmaceutical Co., Ltd. (2011). A synthetic method of 2-chloro-5-iodobenzoic acid - CN104193616A.

- Zhejiang Huahai Pharmaceutical Co., Ltd. (2016). Method of preparing and recovering 2-methyl-5-iodobenzoic acid - EP3059220A1.

- Tighrine, A. et al. (2016). An accurate HPLC Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs.

- Chennaiah, M. (2022).

- Lulinski, P. & Skulski, L. (2005).

- National Center for Biotechnology Inform

- BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC)

- Calibre Chemicals. (2025). The Importance of 2-Chloro-5-Iodobenzoic Acid in Anti-Diabetic Drug Development. Calibre Chemicals.

- ManTech Publications. (2025). Advances in Chromatographic Techniques for Drug Purity Determination.

- Doc Brown's Chemistry. (2025). 1H proton nmr spectrum of benzoic acid. Doc Brown's Chemistry.

- U.S. Department of Agriculture. (1993). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. Food Safety and Inspection Service.

- Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.

Sources

- 1. METHOD OF PREPARING AND RECOVERING 2-METHYL-5-IODOBENZOIC ACID - Patent 3059220 [data.epo.org]

- 2. preprints.org [preprints.org]

- 3. calibrechem.com [calibrechem.com]

- 4. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]

- 5. CN103539662A - Preparation and recovery method of 2-methyl-5-iodobenzoic acid - Google Patents [patents.google.com]

- 6. EP3059220A1 - Method of preparing and recovering 2-methyl-5-iodobenzoic acid - Google Patents [patents.google.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. westfield.ma.edu [westfield.ma.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Separation of 2-(Acetyloxy)-5-iodobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. 2-Iodobenzoic acid(88-67-5) 13C NMR spectrum [chemicalbook.com]

- 15. 2-Iodobenzoic acid | C7H5IO2 | CID 6941 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Microwave-Assisted Functionalization of 2-(Carboxymethyl)-5-iodobenzoic Acid

The following Application Note is designed for researchers in medicinal chemistry and drug discovery, focusing on the high-value scaffold 2-(Carboxymethyl)-5-iodobenzoic acid (also known as 5-iodohomophthalic acid ).

This guide synthesizes specific literature protocols with practical laboratory insights, emphasizing microwave-assisted methodologies to overcome the kinetic barriers associated with this scaffold.

Introduction & Strategic Value

2-(Carboxymethyl)-5-iodobenzoic acid (CAS: Variable/Derivative specific) is a bifunctional building block critical for accessing 7-substituted isocoumarins and isoquinolinones . These heterocyclic cores are pharmacophores in PARP inhibitors, antiretrovirals (HIV-1 integrase inhibitors), and anticoagulants.

The "Iodine Advantage"

While homophthalic acid is a common precursor, the 5-iodo variant offers a unique strategic advantage:

-

Late-Stage Diversification: The iodine handle at position 5 (which maps to position 7 in the isocoumarin skeleton) allows for regio-controlled Suzuki, Sonogashira, or Heck couplings after the heterocyclic ring has been formed.

-

Microwave Synergy: Thermal condensation of homophthalic acids with acid chlorides is often sluggish (12–24h) and prone to decarboxylation byproducts. Microwave (MW) irradiation accelerates the rate-determining dehydration step, reducing reaction times to minutes while suppressing side reactions.

Mechanistic Insight & Regiochemistry

Understanding the atom mapping is crucial for structural verification.

-

Starting Material: 2-(Carboxymethyl)-5-iodobenzoic acid.[1]

-

The iodine is meta to the benzoic acid carboxyl group and para to the carboxymethyl group.

-

-

Product: 3-Substituted-7-iodoisocoumarin.

-

C1 (Carbonyl): Derived from the benzoic acid COOH.

-

C7 (Iodine bearing): Corresponds to C5 of the benzoic acid ring.

-

Figure 1: Reaction Pathway & Atom Mapping

Caption: Transformation of 5-iodohomophthalic acid into functionalized isocoumarins. The iodine handle remains intact for downstream coupling.

Experimental Protocols

Protocol A: Microwave-Assisted Synthesis of 7-Iodo-3-substituted Isocoumarins

This protocol utilizes the "direct condensation" method, avoiding the isolation of the sensitive anhydride intermediate.

Reagents:

-

2-(Carboxymethyl)-5-iodobenzoic acid (1.0 equiv)

-

Aryl/Alkyl Acid Chloride (1.2 equiv)

-

Solvent: Neat (Solvent-free) or minimal Toluene/DMF (10:1)

-

Catalyst: None (Self-catalyzed) or trace p-TsOH

Step-by-Step Methodology:

-

Preparation: In a 10 mL microwave-transparent crimp vial, mix 2-(carboxymethyl)-5-iodobenzoic acid (1.0 mmol, ~320 mg) with the desired acid chloride (1.2 mmol).

-

Expert Tip: If the acid chloride is solid, add 0.5 mL of dry toluene to ensure homogenization. If liquid, run neat.

-

-

Irradiation: Cap the vial and place it in a single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator).

-

Parameters:

-

Temperature: 130°C

-

Time: 10–15 minutes

-

Power: Dynamic (Max 200W)

-

Stirring: High

-

-

Work-up:

-

Cool to room temperature.[2][3][4] The reaction mixture usually solidifies.[5]

-

Triturate the solid with cold hexane or diethyl ether to remove unreacted acid chloride.

-

Filter and wash with aqueous NaHCO₃ (5%) to remove unreacted homophthalic acid.

-

Purification: Recrystallize from Ethanol/Ethyl Acetate.

-

Data Validation (Expected):

-

Yield: 85–95%

-

IR: Strong lactone carbonyl stretch at ~1720–1740 cm⁻¹.

-

¹H NMR: Characteristic singlet at δ 6.4–6.9 ppm (H-4 proton of isocoumarin ring).

Protocol B: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

Once the 7-iodoisocoumarin is formed, the iodine handle allows for library generation via Suzuki coupling.

Reagents:

-

7-Iodo-3-substituted isocoumarin (1.0 equiv)

-

Aryl Boronic Acid (1.5 equiv)[6]

-

Catalyst: Pd(PPh₃)₄ (3–5 mol%) or Pd(dppf)Cl₂ (for sterically hindered substrates)

-

Base: K₂CO₃ (2.0 equiv, 2M aqueous solution)

-

Solvent: 1,4-Dioxane (3 mL per mmol)

Step-by-Step Methodology:

-

Assembly: In a microwave vial, dissolve the 7-iodoisocoumarin (0.5 mmol) and aryl boronic acid (0.75 mmol) in 1,4-Dioxane (2 mL).

-

Activation: Add the Pd catalyst.[7] Purge the vial with Nitrogen/Argon for 1 minute.

-

Base Addition: Add 2M K₂CO₃ (0.5 mL) via syringe.

-

Irradiation:

-

Temperature: 100°C

-

Time: 10 minutes

-

Power: Dynamic

-

-

Work-up: Dilute with water, extract with Ethyl Acetate (3x). Dry over MgSO₄.

-

Purification: Silica gel flash chromatography (Hexane/EtOAc gradient).

Comparison of Methods:

| Parameter | Thermal Heating (Oil Bath) | Microwave Irradiation |

| Reaction Time (Cyclization) | 12–16 Hours | 10–15 Minutes |

| Reaction Time (Suzuki) | 4–8 Hours | 10 Minutes |

| Yield (Cyclization) | 60–75% | 85–95% |

| Solvent Usage | High (Reflux conditions) | Low/None (Green Chemistry) |

| Purity Profile | Decarboxylated byproducts common | Cleaner profile due to rapid heating |

Troubleshooting & Optimization

Issue: Low Yield in Cyclization Step

-

Cause: Hydrolysis of the acid chloride before reaction.

-

Solution: Ensure all glassware is oven-dried. Add a drop of DMF to catalyze the formation of the reactive intermediate if using the acid chloride. Alternatively, generate the acid chloride in situ from the carboxylic acid using SOCl₂ under MW before adding the homophthalic acid.

Issue: Deiodination during Suzuki Coupling

-

Cause: Overheating or excessive catalyst activity (hydrodehalogenation).

-

Solution: Reduce MW temperature to 80°C and extend time to 20 mins. Switch to a milder base like Cs₂CO₃.

Issue: Ring Opening

-

Context: Isocoumarins are lactones and can open in strong base/nucleophilic media.

-

Solution: Avoid strong nucleophiles (like hydroxide) at high temperatures for extended periods. In Protocol B, use carbonate bases rather than hydroxides.

References

-

Billamboz, M., et al. (2008). Design, Synthesis, and Biological Evaluation of a Series of 2-Hydroxyisoquinoline-1,3(2H,4H)-diones as Dual Inhibitors of Human Immunodeficiency Virus Type 1 Integrase and the Reverse Transcriptase RNase H Domain. Journal of Medicinal Chemistry.

- Significance: Establishes the synthesis and utility of 5-iodohomophthalic acid (Compound 4c)

-

Khan, K. M., et al. (2008). An expeditious and environmentally friendly synthesis of 3-substituted isocoumarins using microwave irradiation. Natural Product Research.

- Significance: Provides the foundational microwave protocol for condensing homophthalic acids with acid chlorides.

-

Sosnowski, M., & Skulski, L. (2002).[4] Microwave-Accelerated Iodination of Some Aromatic Amines. Molecules.

- Significance: Background on microwave-accelerated iodination techniques relevant to precursor synthesis.

Sources

- 1. 2-(carboxymethyl)-5-iodobenzoic acid - CAS号 —— - 摩熵化学 [molaid.com]

- 2. texiumchem.com [texiumchem.com]

- 3. 5-Iodo-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 4. mdpi.org [mdpi.org]

- 5. Microwave-Assisted Synthesis of 5-Substituted 2-Aminothiophenes Starting from Arylacetaldehydes [organic-chemistry.org]

- 6. Microwave-assisted Suzuki-Miyaura couplings on α-iodoenaminones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. arkat-usa.org [arkat-usa.org]

Functionalization of the iodine handle in 2-(Carboxymethyl)-5-iodobenzoic acid

An Application Guide to the Strategic Functionalization of 2-(Carboxymethyl)-5-iodobenzoic Acid

Abstract

This technical guide provides researchers, medicinal chemists, and process development scientists with a comprehensive overview and detailed protocols for the functionalization of 2-(Carboxymethyl)-5-iodobenzoic acid. This versatile building block features a highly reactive aryl iodide "handle" that serves as a key anchor point for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. We delve into the mechanistic underpinnings and practical execution of cornerstone palladium- and copper-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings, as well as the classical Ullmann condensation. Each section offers expert insights into optimizing reaction conditions, selecting appropriate catalysts and ligands, and troubleshooting common challenges, thereby empowering chemists to leverage this scaffold in complex molecule synthesis and drug discovery programs.

Introduction: The Strategic Value of the 2-(Carboxymethyl)-5-iodobenzoic Acid Scaffold

2-(Carboxymethyl)-5-iodobenzoic acid is a trifunctional synthetic intermediate of significant interest in medicinal chemistry and materials science. Its structural architecture combines a phenylacetic acid moiety and a benzoic acid moiety with a strategically positioned iodine atom. The carboxylic acid groups offer sites for amide bond formation or can influence solubility and pharmacokinetic properties. However, the true synthetic power of this molecule lies in the C(sp²)-I bond.

The iodine substituent is an excellent leaving group in transition metal-catalyzed cross-coupling reactions due to the relatively weak C-I bond, which facilitates facile oxidative addition to a low-valent metal center (e.g., Pd(0)). This reactivity makes the "iodine handle" the primary point for introducing diverse molecular complexity. Structurally related iodo-benzoic acid derivatives are crucial intermediates in the synthesis of modern pharmaceuticals, such as SGLT2 inhibitors for the treatment of diabetes.[1] This guide provides the foundational knowledge and actionable protocols to exploit the synthetic potential of this valuable building block.

Core Chemistry: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are the cornerstone of modern organic synthesis, offering mild conditions and exceptional functional group tolerance.[2] The reactivity of aryl iodides is the highest among the common aryl halides (I > Br > Cl > F), making 2-(Carboxymethyl)-5-iodobenzoic acid an ideal substrate.[3]

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used method for constructing biaryl and vinyl-aryl structures.[4] It involves the coupling of an organoboron species (boronic acid or ester) with an organic halide.

Mechanistic Rationale: The catalytic cycle begins with the oxidative addition of the aryl iodide to a Pd(0) complex. This is followed by transmetalation, where the organic group from the boron reagent is transferred to the palladium center, and concludes with reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[4] The base is critical as it activates the boronic acid, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[5]

Expert Insights: The two carboxylic acid groups on the substrate are acidic and will consume the base. Therefore, at least two extra equivalents of base are required in addition to what is needed for the catalytic cycle. The steric hindrance from the ortho-carboxymethyl group can slow the reaction; employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can accelerate the oxidative addition and reductive elimination steps.[5]

Workflow: Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle for the Suzuki-Miyaura coupling.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

-

Materials: 2-(Carboxymethyl)-5-iodobenzoic acid (1.0 equiv), Arylboronic acid (1.5 equiv), Pd(PPh₃)₄ (0.05 equiv), K₃PO₄ (4.0 equiv), 1,4-Dioxane, and Water (4:1 v/v).

-

Procedure:

-

To a dry Schlenk flask, add 2-(Carboxymethyl)-5-iodobenzoic acid, the arylboronic acid, Pd(PPh₃)₄ catalyst, and K₃PO₄.

-

Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

-

Add the degassed dioxane/water solvent mixture via syringe.

-

Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Transfer the mixture to a separatory funnel and add water. Acidify the aqueous layer to pH ~2 with 1M HCl.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization.[5]

-

Sonogashira Coupling: Forging C(sp²)-C(sp) Bonds

The Sonogashira coupling is the premier method for linking terminal alkynes to aryl halides, providing access to substituted alkynes which are valuable intermediates in synthesis.[6]

Mechanistic Rationale: This reaction typically employs a dual-catalyst system. The palladium catalyst undergoes the standard oxidative addition/reductive elimination cycle. Concurrently, a copper(I) co-catalyst reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the arylpalladium(II) complex.[7][8] Copper-free protocols have also been developed to avoid issues with copper acetylide homocoupling (Glaser coupling).[6]

Expert Insights: Anhydrous and anaerobic conditions are traditionally important, though modern protocols can be more robust.[7] The choice of amine base is crucial; it not only neutralizes the HI byproduct but also acts as a solvent and helps to keep the copper catalyst in solution. Diisopropylamine or triethylamine are common choices. For substrates sensitive to copper, copper-free conditions using a slightly higher palladium loading and a suitable ligand can be employed.

Workflow: Sonogashira Catalytic Cycle

Caption: The dual catalytic cycles of the Sonogashira coupling.

Protocol 2: General Procedure for Sonogashira Coupling

-

Materials: 2-(Carboxymethyl)-5-iodobenzoic acid (1.0 equiv), Terminal alkyne (1.2 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), CuI (0.04 equiv), Triethylamine (Et₃N) or Diisopropylamine (DIPA), and a solvent like THF or DMF.

-

Procedure:

-

To a dry Schlenk flask, add 2-(Carboxymethyl)-5-iodobenzoic acid, PdCl₂(PPh₃)₂, and CuI.

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add the anhydrous solvent (e.g., THF) followed by the amine base (e.g., Et₃N).

-

Add the terminal alkyne via syringe, ensuring the reaction mixture remains under an inert atmosphere.

-

Stir the reaction at room temperature or with gentle heating (40-60 °C) as needed.

-

Monitor progress by TLC or LC-MS (typically 1-6 hours).

-

Upon completion, dilute the reaction mixture with ethyl acetate and water.

-

Acidify the aqueous layer to pH ~2 with 1M HCl and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

-

Buchwald-Hartwig Amination: Forging C(sp²)-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, offering a versatile and high-yielding method for C-N bond formation under relatively mild conditions.[9][10]

Mechanistic Rationale: The catalytic cycle is similar to other palladium cross-couplings, involving oxidative addition of the aryl iodide to Pd(0), coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the aryl amine product.[9][11]

Expert Insights: The choice of base and ligand is paramount. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required to deprotonate the amine or the intermediate palladium-amine complex.[11] Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos) are essential for promoting the reductive elimination step, which is often rate-limiting, especially for hindered substrates.[10]

Workflow: Buchwald-Hartwig Amination Cycle

Caption: The catalytic cycle for Buchwald-Hartwig amination.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

-

Materials: 2-(Carboxymethyl)-5-iodobenzoic acid (1.0 equiv), Amine (1.2 equiv), Pd₂(dba)₃ (0.01-0.02 equiv), a suitable phosphine ligand (e.g., XPhos, 0.04-0.08 equiv), Sodium tert-butoxide (NaOtBu, 3.4 equiv), and an anhydrous, degassed solvent like Toluene or Dioxane.

-

Procedure:

-

Inside a glovebox, add the Pd₂(dba)₃, ligand, NaOtBu, and 2-(Carboxymethyl)-5-iodobenzoic acid to a dry Schlenk tube.

-

Add the anhydrous solvent.

-

Add the amine (if liquid, via syringe; if solid, add with other solids).

-

Seal the Schlenk tube, remove it from the glovebox, and place it in a preheated oil bath at 80-110 °C.

-

Stir vigorously and monitor the reaction by LC-MS.

-

Upon completion, cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl.

-

Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~2.

-

Extract with ethyl acetate (3x), combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by flash column chromatography.[12]

-

Heck Reaction: Forging C(sp²)-C(sp²) Bonds with Alkenes

The Heck reaction couples aryl halides with alkenes to form substituted alkenes, typically with excellent trans selectivity.[13][14]

Mechanistic Rationale: The cycle involves oxidative addition of the aryl iodide to Pd(0), followed by coordination of the alkene. A migratory insertion step (syn-addition) then forms a new carbon-carbon bond and a σ-alkylpalladium(II) complex. The final step is a syn-β-hydride elimination, which releases the substituted alkene product and forms a hydridopalladium(II) complex. This complex then regenerates the Pd(0) catalyst in the presence of a base.[14]

Expert Insights: The base (often an amine like Et₃N or an inorganic base like K₂CO₃) is crucial for regenerating the catalyst at the end of the cycle. Catalyst poisoning can be an issue with substrates containing coordinating functional groups like carboxylic acids, though it is often less problematic than in other couplings.[15] For intramolecular Heck reactions, the regioselectivity of the migratory insertion (exo vs. endo cyclization) is a key consideration.[16]

Workflow: Heck Reaction Catalytic Cycle

Caption: The catalytic cycle for the Mizoroki-Heck reaction.

Ullmann Condensation: A Classical Approach

The Ullmann reaction is a copper-catalyzed coupling of an aryl halide with an alcohol, amine, or thiol. While often requiring harsher conditions (higher temperatures) than palladium-catalyzed methods, it remains a cost-effective and powerful tool, particularly for large-scale synthesis.[17][18]

Mechanistic Rationale: The mechanism is thought to involve the formation of a copper(I) species, such as a copper(I) amide or alkoxide, which then reacts with the aryl iodide.[18] The development of protocols using ligands like L-proline or diamines has allowed for significantly milder reaction conditions.[17][19]

Expert Insights: The reaction is typically performed in a high-boiling polar aprotic solvent like DMSO, DMF, or NMP. An inorganic base such as K₂CO₃ or Cs₂CO₃ is commonly used. While traditional Ullmann couplings were often stoichiometric in copper, modern catalytic versions are highly efficient.[20] This method is particularly useful when palladium-based routes fail or are prohibitively expensive.

Protocol 4: General Procedure for Ullmann N-Arylation

-

Materials: 2-(Carboxymethyl)-5-iodobenzoic acid (1.0 equiv), Nitrogen-based nucleophile (e.g., imidazole, 2.0 equiv), CuI (0.1 equiv), L-proline (0.2 equiv), K₂CO₃ (4.0 equiv), and anhydrous DMSO.

-

Procedure:

-

Add 2-(Carboxymethyl)-5-iodobenzoic acid, the nucleophile, CuI, L-proline, and K₂CO₃ to a reaction vial or flask.

-

Add anhydrous DMSO.

-

Seal the vessel and heat to 90-130 °C with stirring.

-

Monitor the reaction by LC-MS. Reaction times can be long (12-48 hours).

-

After cooling, dilute the mixture with water and filter if a precipitate forms.

-

Acidify the aqueous solution to pH ~2 with 1M HCl.

-

Extract thoroughly with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify by column chromatography or recrystallization.[19]

-

Summary and Comparison of Methods

| Reaction Type | Bond Formed | Key Reagents | Typical Conditions | Advantages | Disadvantages |

| Suzuki-Miyaura | C(sp²)–C(sp²) | Pd catalyst, Base, Boronic acid | 80-110 °C | High functional group tolerance, stable reagents. | Boronates can be expensive; requires >3 eq. base. |

| Sonogashira | C(sp²)–C(sp) | Pd/Cu catalyst, Amine base, Alkyne | 25-60 °C | Very mild conditions, direct use of terminal alkynes. | Risk of alkyne homocoupling; sensitive to O₂. |

| Buchwald-Hartwig | C(sp²)–N | Pd catalyst, Bulky ligand, Strong base | 80-110 °C | Broad scope for amines, milder than Ullmann. | Expensive ligands; requires strong base. |

| Heck | C(sp²)–C(sp²) | Pd catalyst, Base, Alkene | 80-120 °C | Atom economical (no organometallic reagent). | Limited to alkenes; regioselectivity can be an issue. |

| Ullmann | C(sp²)–N/O/S | Cu catalyst, Base, Ligand (optional) | 90-150 °C | Inexpensive catalyst, good for specific nucleophiles. | Often requires high temperatures; narrower scope. |

Conclusion

2-(Carboxymethyl)-5-iodobenzoic acid is a highly adaptable platform for the synthesis of complex organic molecules. The iodine handle provides a reliable and reactive site for a suite of powerful transition metal-catalyzed cross-coupling reactions. By understanding the mechanistic principles and optimizing the key parameters for each transformation—catalyst, ligand, base, and solvent—researchers can efficiently introduce a vast array of chemical functionalities. The protocols and insights provided in this guide serve as a robust starting point for scientists aiming to unlock the full synthetic potential of this versatile building block in their research and development endeavors.

References

- CN103539662A - Preparation and recovery method of 2-methyl-5-iodobenzoic acid.

-

The Journal of Organic Chemistry - An Ullmann Coupling of Aryl Iodides and Amines Using an Air-Stable Diazaphospholane Ligand. ACS Publications. [Link]

-

Wikipedia - Nucleophilic aromatic substitution. [Link]

-

Organic Chemistry Portal - Sonogashira Coupling. [Link]

-

Organic Chemistry Portal - Heck Reaction. [Link]

-

YouTube - Preparation of Aryl Iodides, Part 2: Nucleophilic Iodination. [Link]

-

PMC - The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]

-

RSC Publishing - Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. [Link]

-

Oriental Journal of Chemistry - 2-Iodoxybenzoic Acid: An Oxidant for Functional Group Transformations. [Link]

-

Organic Syntheses - m-IODOBENZOIC ACID. [Link]

-

Chemistry LibreTexts - Buchwald-Hartwig Amination. [Link]

-

Chemistry LibreTexts - Suzuki-Miyaura Coupling. [Link]

- Google Patents - US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid.

-

PMC - Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

-

Chemistry LibreTexts - 16.6: Nucleophilic Aromatic Substitution. [Link]

-

Organic Letters - Palladium-catalyzed Cross-coupling of Aryl Iodides with ¢-Trimethylsiloxy-¡-diazoesters: A Novel Approach toward ¢-Keto. [Link]

-

PMC - The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands. [Link]

-

Wikipedia - Heck reaction. [Link]

-

European Patent Office - METHOD OF PREPARING AND RECOVERING 2-METHYL-5-IODOBENZOIC ACID. [Link]

-

ResearchGate - Cu-free Sonogashira cross-coupling reactions of aryl-iodides over the... [Link]

-

Wikipedia - Buchwald–Hartwig amination. [Link]

-

ResearchGate - Para-Selective C-H Bond Functionalization of Iodobenzenes. [Link]

-

OrganicChemGuide - 21.04 Nuc. Aromatic Substitution. [Link]

-

Synlett - L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles. [Link]

-

ResearchGate - Suzuki cross-coupling of arylboronic acids with compound 2. [Link]

-

Chemistry Steps - Nucleophilic Aromatic Substitution. [Link]

- Google Patents - CN104086361A - Preparation method of 2-chloro-5-iodobenzoic acid.

-

ResearchGate - Buchwald-Hartwig amination reaction of iodobenzene with aniline... [Link]

-

Beilstein Journal of Organic Chemistry - Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. [Link]

-

Wiley-VCH - Metal-Catalyzed Cross-Couplings of Aryl Halides to Form C–C Bonds in Aqueous Media. [Link]

-

PMC - The Direct Mechanocatalytic Suzuki–Miyaura Reaction of Small Organic Molecules. [Link]

-

Macmillan Group Meeting - The Intramolecular Heck Reaction. [Link]

-

Wikipedia - Ullmann condensation. [Link]

-

YouTube - Heck Cross-Coupling |Selectivity | CSIR 2015 |Problem Solved ChemOrgChem. [Link]

-

The University of Manchester - Decarboxylative Suzuki-Miyaura Coupling of (hetero)aromatic carboxylic acids using Iodine as the Terminal Oxidant. [Link]

-

Angewandte Chemie International Edition - Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. [Link]

-

Organic Letters - Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. [Link]

-

YouTube - The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

-

ResearchGate - An Ullmann Coupling of Aryl Iodides and Amines Using an Air-Stable Diazaphospholane Ligand. [Link]

-

MDPI - Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]

Sources

- 1. CN103539662A - Preparation and recovery method of 2-methyl-5-iodobenzoic acid - Google Patents [patents.google.com]

- 2. uwindsor.ca [uwindsor.ca]

- 3. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Heck Reaction [organic-chemistry.org]

- 14. Heck reaction - Wikipedia [en.wikipedia.org]

- 15. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. macmillan.princeton.edu [macmillan.princeton.edu]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 19. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 20. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Carboxymethyl)-5-iodobenzoic acid

Welcome to the technical support center for the synthesis of 2-(Carboxymethyl)-5-iodobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven troubleshooting guides and FAQs to overcome common synthetic challenges, thereby improving reaction yield and purity.

Introduction

2-(Carboxymethyl)-5-iodobenzoic acid is a key building block in medicinal chemistry. However, its synthesis is often plagued by issues of low yield and difficult purification due to the formation of regioisomers and other byproducts. This guide provides a systematic approach to diagnosing and solving these problems, grounded in established chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: What is the most common cause of low yields in the direct iodination of 2-(carboxymethyl)benzoic acid?

Low yields are frequently a result of suboptimal reaction conditions leading to the formation of multiple byproducts, including regioisomers and di-iodinated species.[1] The starting material, 2-(carboxymethyl)benzoic acid (homophthalic acid), has two activating/directing groups. The carboxymethyl group is ortho-, para-directing, while the benzoic acid's carboxyl group is a meta-director. The position para to the strongly activating carboxymethyl group (C5) is the most favorable for electrophilic substitution. However, harsh reaction conditions can overcome this selectivity.

Common issues include:

-

Over-iodination: Using an excessive amount of the iodinating agent or running the reaction at too high a temperature can lead to the formation of di-iodo products.[2]

-

Formation of Regioisomers: While the 5-iodo isomer is preferred, other isomers can form, complicating purification.[1][3]

-

Incomplete Reaction: Insufficient reaction time or inadequate activation of the iodine can leave a significant amount of starting material.[2]

FAQ 2: Which synthetic route is recommended for achieving the highest purity?

Direct iodination of 2-(carboxymethyl)benzoic acid is common but can lead to isomeric impurities.[3] A multi-step route starting from a pre-iodinated precursor, such as 5-iodoanthranilic acid, can offer superior regiochemical control, though it involves more steps. For the direct route, achieving high purity relies heavily on a well-optimized reaction and a robust purification protocol.

Troubleshooting Guide: Low Yield and Purity Issues

This section provides a problem-oriented approach to resolving common experimental failures.

Problem 1: The final product is a mixture of isomers, primarily the desired 5-iodo and an undesired 3-iodo or 3,5-di-iodo byproduct.

Root Cause Analysis: The selectivity of electrophilic iodination is highly dependent on steric hindrance and electronic effects. The formation of significant amounts of byproducts indicates that the reaction conditions are not sufficiently controlled to favor substitution at the C5 position. Compounds with electron-withdrawing groups, like benzoic acids, generally have low reactivity, requiring strong oxidizing agents and acid catalysts, which can reduce selectivity if not carefully managed.[4]

Solutions & Protocols:

-

Strict Control of Reaction Parameters: The key to high selectivity is rigorous control over temperature and the rate of reagent addition. Running the reaction at a lower temperature and adding the iodinating agent slowly helps manage the reaction's exotherm and maintain a low concentration of the reactive electrophile.

-

Optimized Reagent Stoichiometry: Using a combination of iodine and a strong oxidizing agent like periodic acid, iodic acid, or potassium persulfate is common.[3][4] It is crucial to use the correct stoichiometry to avoid excess iodinating species that can lead to di-iodination.

Experimental Protocol: High-Selectivity Iodination of 2-(Carboxymethyl)benzoic acid

-

In a reaction flask under nitrogen, dissolve 2-(carboxymethyl)benzoic acid in a suitable solvent like glacial acetic acid.[5][6]

-

Add concentrated sulfuric acid as a catalyst and cool the mixture to 0-5 °C in an ice bath.[5][7]

-

In a separate container, prepare the iodinating agent by mixing iodine (I₂) and an oxidizing agent (e.g., potassium persulfate or iodic acid).[3][4]

-

Add the iodinating agent to the cooled reaction mixture portion-wise or via a dropping funnel over 2-3 hours, ensuring the internal temperature remains below 10 °C.

-

After the addition is complete, slowly warm the reaction to room temperature and then heat to 70-90 °C for several hours until TLC or HPLC analysis shows consumption of the starting material.[3][6]

-

Cool the reaction mixture and quench by pouring it into a beaker of crushed ice and water.[5]

-

Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water, followed by a wash with a sodium thiosulfate solution to remove any residual iodine.[8][9]

-

Dry the crude product before proceeding to purification.

Diagram 1: Workflow for High-Selectivity Iodination

Caption: Optimized workflow for selective synthesis of 2-(Carboxymethyl)-5-iodobenzoic acid.

Problem 2: Significant amount of starting material remains after the reaction, and purification by standard recrystallization is ineffective.

Root Cause Analysis: The structural and polarity similarities between the product and the starting material make separation difficult. If a significant amount of starting material is present, it can co-crystallize with the product, leading to low purity.[1] Ineffective separation is often due to the choice of a single solvent system where the solubility profiles of the components are too similar.

Solutions & Protocols:

-

Recrystallization from a Mixed Solvent System: A mixed solvent system, such as acetic acid/water, is highly effective for purifying iodinated benzoic acid derivatives.[1][6] The components have differential solubility in the hot mixed solvent versus the cold solvent, allowing for selective crystallization.

-

Purification via Ammonium Salt Formation: Benzoic acids can be purified by converting them to their ammonium salts, recrystallizing the salt, and then re-acidifying to precipitate the pure acid. This method is effective at removing non-acidic impurities and can also help separate acids with different pKa values.[10]

Experimental Protocol: Purification by Recrystallization (Acetic Acid/Water)

-

Place the crude, dry product (50 g) in an appropriately sized Erlenmeyer flask.

-

Add a 70% acetic acid in water solution (e.g., 200 g).[1][6]

-

Heat the mixture with stirring on a hot plate until all the solid dissolves completely.

-

Remove the flask from the heat and allow it to cool slowly to room temperature. To encourage the formation of larger, purer crystals, insulate the flask.

-

Once at room temperature, place the flask in an ice-water bath for at least 30-60 minutes to maximize crystal precipitation.[1]

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals on the filter with a small amount of cold 50% acetic acid/water, followed by a final wash with ice-cold water to remove residual acid.[6]

-

Dry the crystals completely, preferably in a vacuum oven at low heat, to remove all residual solvents.

-

Assess purity by HPLC and melting point. The HPLC purity should exceed 99.5%.[6]

Table 1: Quantitative Data for Purification

| Parameter | Value | Source |

| Solvent System | 70% Acetic Acid / Water | [1][6] |

| Crude:Solvent Ratio | ~1:4 (w/w) | [1][6] |

| Cooling Temperature | 15-20 °C, then ice bath | [6] |

| Expected Purity | > 99.5% | [6] |

| Expected Yield | ~90% (from recrystallization) | [6] |

Diagram 2: Purification Logic

Caption: Logical workflow for the purification of 2-(Carboxymethyl)-5-iodobenzoic acid.

References

- BenchChem. (n.d.). Common side reactions in the synthesis of substituted benzoic acids.

- Kita, Y., et al. (n.d.). Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions. PMC.

- BenchChem. (n.d.). Technical Support Center: Purification of 2-Iodo-5-methylbenzoic Acid by Recrystallization.

- Gao, Z., et al. (2022). Formal C-H/C-I Metathesis: Site-Selective C-H Iodination of 2-Aryl Benzoic Acid Derivatives Using Aryl Iodide. PubMed.

- (n.d.). OPTIMIZATION OF ACTIVATION CONDITIONS FOR 2-IODOXYBENZOIC ACID'S RADIOFLUORINATION.

- Chemia. (2023). Iodination of carboxylic acid and related compounds: Aliphatic compound iodination reactions (5).

- (n.d.). Transition-Metal-Free Decarboxylative Iodination: New Routes for Decarboxylative Oxidative Cross-Couplings. PMC.

- Organic Syntheses. (n.d.). m-IODOBENZOIC ACID.

- Google Patents. (n.d.). US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid.

- ResearchGate. (2024). Ortho-iodination of aromatic carboxylic acids in aqueous media.

- (2024). 2-Iodobenzoic Acid: Applications in Medicinal Chemistry and its Preparation Method.

- ChemicalBook. (n.d.). 5-Iodo-2-methylbenzoic acid synthesis.

- PrepChem.com. (n.d.). Synthesis of 2-iodo-5-methyl-benzoic acid.

- (2018). Separation of 2-(Acetyloxy)-5-iodobenzoic acid on Newcrom R1 HPLC column.

- Google Patents. (n.d.). CN103539662A - Preparation and recovery method of 2-methyl-5-iodobenzoic acid.

- Quick Company. (n.d.). Process For Producing 5 Iodo 2 Methylbenzoic Acid.

- Google Patents. (n.d.). EP3059220A1 - Method of preparing and recovering 2-methyl-5-iodobenzoic acid.

- Texium. (2018). Preparation of 2-iodobenzoic acid.

- (2025). The Importance of 2-Chloro-5-Iodobenzoic Acid in Anti-Diabetic Drug Development.

- Sciencemadness. (n.d.). 2-Iodobenzoic Acid.

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. CN103539662A - Preparation and recovery method of 2-methyl-5-iodobenzoic acid - Google Patents [patents.google.com]

- 4. US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid - Google Patents [patents.google.com]

- 5. 5-Iodo-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 6. EP3059220A1 - Method of preparing and recovering 2-methyl-5-iodobenzoic acid - Google Patents [patents.google.com]

- 7. Process For Producing 5 Iodo 2 Methylbenzoic Acid [quickcompany.in]

- 8. prepchem.com [prepchem.com]

- 9. sciencemadness.org [sciencemadness.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

Technical Support Center: Optimizing Regioselectivity in 5-Iodohomophthalic Acid Preparation

To: Research Scientists & Process Chemists From: Senior Application Scientist, Chemical Process Development Subject: Troubleshooting Regiocontrol & Yield Optimization for 5-Iodohomophthalic Acid

Executive Summary: The Regioselectivity Paradox

Synthesizing 5-iodohomophthalic acid (3-iodo-2-(carboxymethyl)benzoic acid) presents a classic electrophilic aromatic substitution (EAS) challenge. The molecule contains two directing groups in an ortho relationship:

-

-COOH (Position 1): Strong electron-withdrawing group (EWG), meta-directing.

-

-CH₂COOH (Position 2): Alkyl-like substituent, weakly activating, ortho/para-directing.

The Trap: Direct iodination (e.g.,

The Solution: To guarantee regioselectivity, we recommend the Nitro-Sandmeyer Pathway . This guide focuses on troubleshooting this specific workflow, as it is the only robust method to lock in the iodine at the 5-position.

The Validated Pathway (Visualized)

The following workflow ensures the iodine is installed meta to the carboxyl and para to the carboxymethyl group, driven by the strong directing effects of the nitro precursor.

Caption: The "Nitro-Lock" strategy utilizes the cooperative directing effects of the precursor to install nitrogen (and subsequently iodine) exclusively at position 5.

Troubleshooting Guide: Step-by-Step

Phase 1: Nitration (Establishing Regiochemistry)